4-(三氟甲基)伞形花素-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

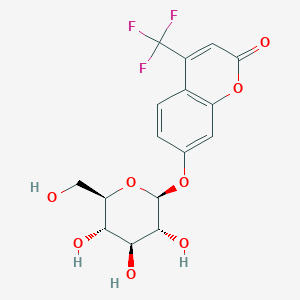

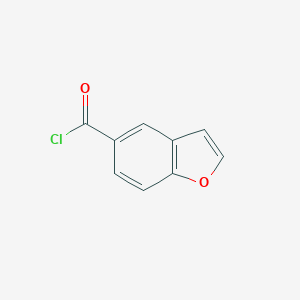

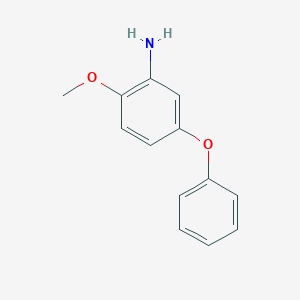

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside (4-TFM-G) is a fluorogenic substrate widely used in biochemical and physiological research. It is a trifluoromethyl-substituted derivative of the commonly used fluorogenic substrate 4-methylumbelliferyl-beta-D-glucopyranoside (4-MUG). 4-TFM-G is a highly sensitive and specific substrate for the detection of β-glucosidase activity, and has been used in a variety of research applications, including the detection of enzyme activity, the study of enzyme kinetics, and the development of novel enzyme inhibitors.

科学研究应用

- The compound exhibits strong fluorescence upon excitation at 385 nm (λex) and emission at 502 nm (λem) in an acetate buffer at pH 5.0. This property makes it valuable for diagnostic purposes .

- Applications include investigating β-glucosidase activity in lysosome-enriched fractions from neurons and assessing glucocerebrosidase 1 (GBA1)-related glucosidase activity in macrophage cell lines .

Fluorescence Assays

β-Glucosidase Research

Escherichia coli Detection

作用机制

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . When this compound comes into contact with β-glucosidase, the enzyme cleaves the glycosidic bond, resulting in the release of 4-(trifluoromethyl)umbelliferone .

Biochemical Pathways

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By acting as a substrate for β-glucosidase, it facilitates the breakdown of complex carbohydrates, thereby influencing the overall carbohydrate metabolism.

Result of Action

The cleavage of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-(trifluoromethyl)umbelliferone . This compound is fluorescent, allowing it to be easily detected and measured, making 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside a useful tool for diagnostic purposes .

Action Environment

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is influenced by environmental factors such as pH and temperature . For instance, its fluorescence properties can vary depending on the pH of the environment . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .

属性

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside | |

CAS RN |

116981-86-3 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)